molecular formula C3H6N6O6 B1669417 Cyclonite CAS No. 121-82-4

Cyclonite

Cat. No.: B1669417
CAS No.: 121-82-4
M. Wt: 222.12 g/mol
InChI Key: XTFIVUDBNACUBN-UHFFFAOYSA-N

Description

Cyclonite, also known as RDX (Research Department Explosive or Royal Demolition Explosive), is a nitroamine explosive with the chemical name cyclotrimethylenetrinitramine (C₃H₆N₆O₆). It is a white crystalline solid with a melting point of 202°C . This compound is insoluble in water, alcohol, ether, and carbon tetrachloride but moderately soluble in hot acetone (1 part in 8) . Its synthesis typically involves nitration of hexamine (hexamethylenetetramine) using nitric acid and other reagents .

This compound is a high-energy explosive with a detonation velocity of approximately 8,750 m/s . It hydrolyzes in acidic or alkaline conditions, producing formaldehyde, ammonia, and nitric acid . Toxicologically, it is classified as a carcinogen (causing liver cancer in animals) and poses acute and chronic health risks, including neurological damage, kidney dysfunction, and reproductive toxicity . Industrial and military applications include plastic explosives like Composition C-4, where it is mixed with binders (e.g., beeswax) for stability .

Preparation Methods

Nitric Acid Nitration Method

The US2859215A patent details a highly optimized process for cyclonite production, eliminating the need for additives or complex purification steps. This method prioritizes rapid heating and precise temperature modulation to maximize yield.

Reaction Mechanism and Stoichiometry

The nitrolysis of HMTA proceeds via the following generalized reaction:
$$ \text{C}6\text{H}{12}\text{N}4 + 4 \text{HNO}3 \rightarrow \text{C}3\text{H}6\text{N}6\text{O}6 + 3 \text{CH}2\text{O} + \text{NH}3 $$
In practice, the reaction requires a nitric acid-to-HMTA ratio between 8:1 and 15:1 by weight. Deviations below 8:1 reduce this compound yields due to incomplete nitrolysis, while excess nitric acid (>15:1) remains unreacted.

Critical Process Parameters

Temperature Control

The reaction occurs in two phases:

  • Primary Nitrolysis : HMTA is gradually added to concentrated nitric acid (98–100%) at temperatures between -42°C and -10°C to mitigate side reactions and ensure controlled exothermicity.
  • Post-Nitrolysis Heating : The mixture is rapidly heated to 80–90°C within 2–3 minutes, often using heated baffles, to accelerate this compound formation. Immediate quenching with ice water precipitates the product.

Acid Concentration and Mixing

Nitric acid concentrations below 98% result in suboptimal yields due to water-induced side reactions. Agitation during HMTA addition ensures homogeneous mixing and prevents localized overheating.

Industrial Adaptation

The patent describes a continuous process where HMTA is introduced into a nitric acid stream, enabling scalable production. Post-precipitation, this compound is purified via slurry heating (95°C for 1 hour) to remove residual acids and byproducts.

Comparative Analysis of Synthesis Protocols

The following table summarizes key experimental data from the US2859215A patent:

Example HMTA (parts) HNO₃ (parts) HNO₃ Concentration Reaction Temp (°C) Quench Temp (°C) Yield (% theoretical)
I 3 33 99.7% 30 → 85 85 >86%
II 3 33 99.6% 30 → 85 85 >85%

Key Observations :

  • Elevated nitric acid purity (>99%) correlates with yields exceeding 85%.
  • Rapid heating to 80–90°C minimizes decomposition pathways.
  • Quenching with ice water ensures rapid this compound crystallization.

Alternative Preparation Methods

While the nitric acid method dominates industrial production, historical approaches include:

Bachmann Process

This method employs a mixture of ammonium nitrate, nitric acid, and acetic anhydride, yielding this compound alongside HMX (octogen). Although efficient, it introduces complex byproducts requiring separation.

Sulphuric Acid-Assisted Nitration

Early methods used sulphuric acid as a dehydrating agent, but corrosion and waste disposal challenges limit its modern applicability.

Chemical Reactions Analysis

Types of Reactions: C-4 undergoes several types of chemical reactions, primarily combustion and detonation. The primary reaction is the rapid decomposition of RDX, which releases a large amount of gas and heat, resulting in an explosion .

Common Reagents and Conditions: The detonation of C-4 requires a detonator or blasting cap to initiate the explosive reaction. The reaction conditions involve a shock wave that triggers the decomposition of RDX, leading to the formation of nitrogen, carbon monoxide, and other gases .

Major Products Formed: The major products formed from the detonation of C-4 include nitrogen gas, carbon monoxide, carbon dioxide, and water vapor. These gases expand rapidly, creating a powerful explosive force .

Scientific Research Applications

Military Applications

Explosive Charge in Munitions

  • Cyclonite is primarily utilized as an explosive charge in military ordnance due to its high detonation velocity and stability compared to traditional explosives like TNT. It is often combined with other materials to enhance its effectiveness.
  • Key Properties :
    • More powerful than TNT (approximately 1.5 times) .
    • Can be desensitized by mixing with TNT or coated with waxes and polymers to improve handling safety .

Demolition and Construction

  • This compound is employed in controlled demolitions and construction projects where precise explosive charges are necessary.
  • Its ability to produce a high-energy output makes it ideal for breaking rock or concrete structures.

Industrial Applications

Blasting Agents

  • In mining and quarrying, this compound serves as a blasting agent due to its efficiency in fragmenting rock formations. The explosive is often used in conjunction with other materials to optimize performance and minimize environmental impact.

Manufacturing of Explosives

  • This compound is a key ingredient in the formulation of various composite explosives, where it is combined with plasticizers and other additives to create stable, effective explosive products .

Research and Analytical Applications

Analytical Chemistry

  • This compound's chemical properties have made it a subject of study in analytical chemistry for developing detection methods for explosives.
  • Recent advancements include the use of liquid chromatography-electrospray mass spectrometry for detecting RDX in biological samples, demonstrating its relevance in toxicology studies .
Application Area Methodology Findings
Analytical ChemistryLC-MS/MSEfficient detection of RDX in rat plasma; optimized conditions for better selectivity .
Environmental StudiesToxicokineticsInvestigated absorption routes and potential health impacts on humans and wildlife .

Health and Safety Considerations

Toxicity and Exposure Risks

  • This compound poses significant health risks upon exposure, including acute toxicity through inhalation or skin contact. It has been classified under various toxicological categories due to its potential effects on the central nervous system and other organs .
  • Safety protocols are essential when handling this compound, particularly in occupational settings where exposure may occur.

Case Studies

Case Study: Detection Methods for RDX

  • A study developed a novel detection method for trace amounts of RDX using fluorescence sensors that react with intermediate species generated from RDX decomposition. This method enhances the sensitivity and specificity of detecting this compound in various matrices .

Case Study: Crystallization Techniques

  • Research on crystallization techniques for producing this compound has led to improved methodologies that enhance the purity and yield of this compound, which is critical for both industrial applications and research purposes .

Mechanism of Action

The mechanism of action of C-4 involves the rapid decomposition of RDX upon initiation by a detonator. The decomposition process releases a large amount of energy in the form of heat and gas, resulting in an explosion. The molecular targets involved in this process are the chemical bonds within the RDX molecule, which break down to form smaller, gaseous molecules .

Comparison with Similar Compounds

Cyclonite is compared here with TNT (trinitrotoluene) and nitroglycerin , two widely used explosives differing in chemical class and properties.

Chemical Structure and Stability

  • This compound (RDX) : A nitroamine (C₃H₆N₆O₆) with a six-membered ring structure. Stable under standard conditions but decomposes in concentrated sulfuric or nitric acid .
  • TNT : A nitroaromatic compound (C₇H₅N₃O₆). Less sensitive to shock and friction than RDX, with higher thermal stability.
  • Nitroglycerin : A nitrate ester (C₃H₅N₃O₉). Highly sensitive to impact and heat, requiring stabilization (e.g., in dynamite) .

Toxicity and Health Effects

Compound Acute Effects Chronic Effects Carcinogenicity
This compound Headache, seizures, skin irritation Liver/kidney damage, reproductive toxicity Confirmed in animals
TNT Anemia, liver damage Cataracts, aplastic anemia Suspected human carcinogen
Nitroglycerin Hypotension, migraines Tolerance development, methemoglobinemia Not classified

Key Research Findings

Toxicity : this compound’s dermal absorption and systemic toxicity are well-documented, with an oral LD₅₀ in rodents ranging from 59–500 mg/kg . Chronic exposure correlates with neurological deficits and organ damage .

Environmental Persistence : Insoluble in water, reducing aquatic mobility but posing long-term soil contamination risks .

Handling Requirements : OSHA mandates closed systems and explosion-proof controls to prevent dust accumulation .

Data Tables

Table 1: Physicochemical Properties

Property This compound (RDX) TNT Nitroglycerin
Melting Point (°C) 202 80 13
Solubility in Water Insoluble 0.13 g/L Slightly soluble
Detonation Temperature 260°C 300°C 160°C

Table 2: Regulatory Exposure Limits

Compound OSHA PEL (ppm) NIOSH REL (ppm)
This compound Not established Not established
TNT 1.5 0.5
Nitroglycerin 0.2 0.1

Biological Activity

Cyclonite, also known as RDX (Research Department Explosive), is a nitramine explosive with significant biological activity and toxicity. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's impact on human health and the environment.

This compound is a potent explosive compound used in military applications and has been associated with various health risks. Its chemical structure allows it to be metabolized in the body, leading to potential toxicological effects.

  • Chemical Name : Hexahydro-1,3,5-trinitro-1,3,5-triazine
  • Molecular Formula : C3_3H6_6N6_6O6_6
  • Molecular Weight : 222.12 g/mol

Mechanisms of Toxicity

This compound exhibits neurotoxic effects primarily through its interaction with the GABAA receptor. Research indicates that this compound acts as a noncompetitive antagonist at this receptor site, which is crucial for inhibitory neurotransmission in the central nervous system. This antagonism can lead to convulsions and seizures.

  • Key Findings :
    • This compound binds preferentially to the picrotoxin site on GABAA receptors, disrupting normal inhibitory signaling .
    • In vitro studies have shown that this compound can induce seizures in animal models at doses as low as 1.58 g .

Case Study 1: Accidental Ingestion

A notable case involved a patient who ingested 75 g of C-4 (which contains this compound) and presented with generalized tonic-clonic seizures four hours post-ingestion. This incident highlights the acute neurotoxic effects of this compound when ingested in substantial amounts .

Case Study 2: Long-term Exposure

A study reported that this compound was detected in the serum of a child for over 120 hours after ingestion, indicating prolonged systemic exposure and potential for chronic toxicity. Symptoms included seizures, vomiting, abdominal pain, and metabolic disturbances such as acidosis and hypokalemia .

Biological Transformation

This compound undergoes various metabolic processes that can influence its toxicity. Research has shown that it is primarily metabolized by the liver into less harmful substances like carbon dioxide and formic acid . However, the elimination pathways are complex:

  • Excretion Routes :
    • Predominantly excreted through feces (up to 21 days post-exposure) .
    • Some studies suggest significant excretion via exhalation and urine as well .

Environmental Impact

This compound poses risks not only to human health but also to environmental systems. Studies have indicated its toxicity to aquatic organisms:

Organism TypeToxicity Level (96-hour LC50)
FishMore toxic than TNT
InvertebratesToxicity data limited

The environmental persistence of this compound raises concerns about its accumulation in ecosystems where it may affect wildlife and water quality .

Skin Absorption Studies

Research has evaluated the potential for dermal absorption of this compound. A study using guinea pigs found minimal skin sensitization effects. However, higher concentrations led to dermatitis after repeated exposure . The findings suggest that while skin absorption is limited, it can still contribute to overall body burden under certain conditions.

Summary of Biological Activity

This compound's biological activity encompasses a range of toxicological effects primarily mediated through its interaction with neural pathways. The following table summarizes key findings related to its toxicity:

AspectFindings
GABAA Receptor InteractionNoncompetitive antagonist
Acute EffectsSeizures, vomiting, metabolic acidosis
Long-term EffectsProlonged serum presence post-ingestion
Environmental ToxicitySignificant risk to aquatic life

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling Cyclonite in laboratory environments?

this compound requires strict containment due to its sensitivity to shock, friction, and high temperatures. Key protocols include:

  • Use of explosion-proof ventilation systems and non-sparking tools to minimize ignition risks .
  • Personal protective equipment (PPE): chemical-resistant gloves, full-face shields, and NIOSH-approved respirators to prevent dermal/ inhalation exposure .
  • Storage in isolated, cool, and dry environments away from combustibles or oxidizing agents (e.g., peroxides, chlorates) .
  • Emergency spill protocols: evacuation, avoidance of water (to prevent sewer contamination), and specialized cleanup teams trained under OSHA 29 CFR 1910.120 .

Q. Which analytical methods are most reliable for quantifying this compound in environmental or biological samples?

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard for detecting this compound due to their sensitivity to nitroamine compounds. Key considerations:

  • Sample preparation: Solid-phase extraction (SPE) is critical for isolating this compound from complex matrices like soil or plasma .
  • Validation: Calibration against certified reference materials and spike-recovery tests to address matrix interference .
  • Limit of detection (LOD): Aim for ≤0.1 ppm to comply with NIOSH exposure limits (1.5 mg/m³) .

Q. What are the primary health risks associated with chronic this compound exposure in preclinical models?

Chronic exposure studies in animals show:

  • Hepatotoxicity : Elevated liver enzymes (ALT, AST) and histopathological changes in rodents .
  • Neurotoxicity : Reduced cholinesterase activity and GABA receptor antagonism linked to seizures and cognitive deficits .
  • Carcinogenicity : Increased incidence of hepatic tumors in rats at doses ≥50 mg/kg/day . Researchers must use sealed gloveboxes and biological monitoring (e.g., urinary this compound metabolites) to mitigate occupational risks .

Advanced Research Questions

Q. How can synthesis protocols for this compound derivatives be optimized to reduce byproduct formation?

  • Reaction conditions : Lower temperatures (≤30°C) and controlled nitration rates minimize unintended polymerization .
  • Catalyst selection : Zinc oxide or urea additives improve yield by stabilizing intermediates during hexamine nitration .
  • Characterization : X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) validate crystallinity and functional groups .

Q. What mechanisms underlie this compound-induced neurotoxicity, and how can they be experimentally modeled?

Proposed pathways include:

  • Glutamate excitotoxicity : this compound disrupts NMDA receptor signaling, leading to neuronal apoptosis .
  • Oxidative stress : ROS generation depletes glutathione reserves, detectable via lipid peroxidation assays (e.g., TBARS) . Experimental models :
  • In vitro: Primary cortical neuron cultures exposed to this compound (1–100 µM) for 24–72 hours .
  • In vivo: Zebrafish larvae for high-throughput neurobehavioral screening (e.g., locomotor activity assays) .

Q. What methodological challenges arise in detecting this compound degradation products in soil ecosystems?

  • Degradation pathways : Hydrolysis produces MNX (hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine) and TNX (tetranitroso derivatives), which are polar and mobile in groundwater .
  • Analytical hurdles : Co-elution of isomers in HPLC; use tandem MS (LC-MS/MS) with hydrophilic interaction chromatography (HILIC) for resolution .
  • Field sampling : Preserve samples at 4°C to prevent further degradation during transport .

Q. How do contradictions in this compound carcinogenicity data impact risk assessment frameworks?

Discrepancies arise from:

  • Species specificity : Hepatic tumors in rats but inconclusive evidence in primates .
  • Dose-response variability : Threshold models vs. linear no-threshold (LNT) debates for regulatory limits . Recommendations :
  • Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans .
  • Prioritize epidemiological studies in occupational cohorts with long-term exposure .

Q. Methodological Guidelines

  • Literature review : Use SciFinder and Web of Science to identify mechanistic studies and regulatory thresholds .
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable); include raw data in appendices and processed data in main texts .
  • Ethical compliance : Align experimental designs with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Properties

IUPAC Name

1,3,5-trinitro-1,3,5-triazinane
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InChI

InChI=1S/C3H6N6O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H2
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InChI Key

XTFIVUDBNACUBN-UHFFFAOYSA-N
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Canonical SMILES

C1N(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C3H6N6O6
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DSSTOX Substance ID

DTXSID9024142
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Molecular Weight

222.12 g/mol
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Physical Description

White, crystalline powder. [Note: A powerful high explosive.] [NIOSH], WHITE CRYSTALLINE POWDER OR COLOURLESS CRYSTALS., White, crystalline powder. [Note: A powerful high explosive.]
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Boiling Point

276-280 °C
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Flash Point

Explodes
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Solubility

Insoluble in ethanol; slightly soluble in ether, Slightly soluble in ethyl acetate, methanol, glacial acetic acid; practically insoluble in carbon tetrachloride, carbon disulfide, Readily sol in hot aniline, phenol, warm nitric acid., 1 g dissolves in 25 mL acetone, In water, 59.7 mg/L at 25 °C, Solubility in water: none, Insoluble
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Density

1.82 g/cu cm at 20 °C, 1.8 g/cm³, 1.82
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Vapor Pressure

4.10X10-9 mm Hg at 20 °C, negligible, (230 °F): 0.0004 mmHg
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Impurities

Impure military grades ... /contain/ about 10% HMX /hexamethylenetetramine/ ..., Many other by-products are formed during the Bachmann process but may not always be present: 1,5-endo-methylene-3,7-dinitro-1,3,5,7-tetrazacyclooctane; 1,7-diacetoxy-2,4,6-trinitro-2,4,6-triazaheptane; 1,5-endo-ethylene-3,7-dinitro-1,3,5,7-tetrazacyclooctane; 1,5-endo-ethylidine-3,7-dinitro-1,3,5,7-tetrazacyclooctane; 1-nitro-3,5--dicyclohexyl-1,3,5-triazacyclohexane; N,N'-dimethylol-N,N'-dicyclohexyldiaminoethane; 3,7-dinitro-3,7-diaza-1,5-dioxacyclooctane; dinitroxydimethylnitramide; diacetoxydimethylnitramide; 1,3,5-trinitroso-1,3,5-triazacyclohexane.
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Color/Form

White, crystalline powder, White crystalline solid, Orthorhombic crystals from acetone

CAS No.

121-82-4
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Melting Point

205.5 °C, Impure military grades containing about 10% HMX /hexamethylenetetramine, has a melting point of/ about 190 °C., 401 °F
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Synthesis routes and methods

Procedure details

To probe the scope of the photonitration reaction, the nitration of 9,9-dioctylfluorene, anisole and 1,2-dimethoxybenzene by RDX and PETN was investigated. Extended photolysis (5 h) of a mixture of 9,9-dioctylfluorene and either RDX or PETN in 1:1 acetonitrile:THF at either 254, 313, 334, or 356 nm did not generate any observable products and 9,9-dioctylfluorene was recovered in ca. 90% yield. Photolysis of anisole with RDX or PETN yielded only trace amounts of 4-nitroanisole (<1% GC yield) after 4 hours. Photolysis of 1,2-dimethoxybenzene with either RDX or PETN yielded 1,2-dimethoxy-4-nitrobenzene in only ca. 8% yield after 2 hours; moreover this reaction did not proceed cleanly and numerous polar photoproducts were observed. Based on this set of experiments, anilines were selected as candidates for potential indicators. To create fluorogenic indicators based on the facile nitration reaction between aromatic amines and the photofragmentation products of RDX and PETN, 9,9-disubstituted 9,10-dihydroacridines (DHAs) were targeted as chemosensory.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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